molecular formula C32H36P2 B1339285 1,8-Bis(diphenylphosphino)octane CAS No. 41625-30-3

1,8-Bis(diphenylphosphino)octane

Cat. No. B1339285
CAS RN: 41625-30-3
M. Wt: 482.6 g/mol
InChI Key: BABUPOVYOOZOAE-UHFFFAOYSA-N
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Description

1,8-Bis(diphenylphosphino)octane (dpo) is a phosphine ligand that is part of a broader class of α, ω-bis(diphenylphosphino)alkanes. These ligands are known for their ability to coordinate with transition metals, forming complexes with varying structures depending on the length of the alkane chain between the phosphorus donor atoms. The dpo ligand, in particular, has been shown to bridge two palladium atoms, forming dimeric complexes with 22- or 26-membered rings .

Synthesis Analysis

The synthesis of dpo involves the use of palladium(II) as a central metal to which the dpo ligand coordinates. The resulting structures of the complexes are influenced by the length of the alkane chain, with dpo forming dimeric complexes due to its optimal chain length for such coordination .

Molecular Structure Analysis

The molecular structure of dpo when coordinated to palladium(II) forms dimeric complexes with large membered rings. This is indicative of the flexibility and the ability of the dpo ligand to span across two metal centers, allowing for the formation of stable chelated structures .

Chemical Reactions Analysis

The chemical reactivity of dpo is showcased in its ability to form complexes with palladium(II). The dpo ligand acts as a bridge between two palladium atoms, which is a function of the alkane chain length. This bridging capability is crucial for the formation of polymeric, dimeric, or monomeric complexes, as observed in the case of other related bis(diphenylphosphino)alkanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of dpo complexes are largely determined by the nature of the coordination with palladium(II). The dimeric complexes formed by dpo are likely to have distinct properties compared to polymeric or monomeric complexes formed by related ligands with shorter or longer alkane chains. The stability and reactivity of these complexes can be inferred from the structural analysis, although specific physical properties such as melting points, solubility, and spectroscopic characteristics are not detailed in the provided data .

Scientific Research Applications

Complex Formation and Structural Properties

1,8-Bis(diphenylphosphino)octane (dpo) has been studied for its ability to form complexes with various metals. Research has shown that dpo forms palladium(II) complexes, where the structure of these complexes depends on the length of the alkane chain between the donor atoms. In these complexes, dpo acts as a bridging ligand, forming dimeric structures with palladium atoms (Hill et al., 1980). Additionally, dpo forms pseudo-tetrahedral nickel complexes, demonstrating its versatility as a ligand (Hill et al., 1982).

Nanoparticle Coordination and Catalysis

The coordination properties of dpo have been explored in the context of gold nanoclusters. One study reported the synthesis of a new Au22 nanocluster coordinated by six bidentate diphosphine ligands, including dpo. This research highlighted the potential of dpo in nanoparticle stabilization and catalysis, with specific focus on the unique structural properties of these gold nanoclusters (Chen et al., 2014).

Electrochromic Properties of Metallodithiolene Complexes

In the field of materials science, dpo has been involved in the synthesis of metallodithiolene complexes, which display interesting near-infrared (NIR) electrochromic properties. These complexes, incorporating dpo as a ligand, have been studied for their optical contrasts, switching times, and electrochromic efficiencies. Such properties are valuable for applications in smart windows and display technologies (Chen et al., 2016).

Applications in Organometallic Chemistry

Dpo has also found applications in the synthesis of novel organometallic compounds. For instance, its reaction with borane−dimethyl sulfide complex led to the formation of unique boronium salts, showcasing the reactivity of dpo in organometallic syntheses (Owsianik et al., 2009).

Safety And Hazards

1,8-Bis(diphenylphosphino)octane can cause irritation to the eyes, skin, and respiratory system upon contact . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of 1,8-Bis(diphenylphosphino)octane research could involve further exploration of its coordination with gold nanoclusters. The uncoordinated surface gold atoms in the Au22 nanocluster present potential in situ active sites for catalysis, which could be harnessed for various applications .

properties

IUPAC Name

8-diphenylphosphanyloctyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABUPOVYOOZOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571154
Record name (Octane-1,8-diyl)bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(diphenylphosphino)octane

CAS RN

41625-30-3
Record name (Octane-1,8-diyl)bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
F Muniz-Miranda, D Presti, MC Menziani… - Theoretical Chemistry …, 2016 - Springer
Time-dependent density functional theory calculations have been used to investigate the electronic and optical properties of a nanocluster composed of two directly bonded Au 11 …
J Chen, QF Zhang, TA Bonaccorso… - Journal of the …, 2014 - ACS Publications
We report the synthesis and structure determination of a new Au 22 nanocluster coordinated by six bidentate diphosphine ligands: 1,8-bis(diphenylphosphino) octane (L 8 for short). …
Number of citations: 202 0-pubs-acs-org.brum.beds.ac.uk
WE Hill, JG Taylor, CA McAuliffe… - Journal of the Chemical …, 1982 - pubs.rsc.org
The long-chain diphosphine 1,8-bis(diphenylphosphino)octane, dpo, forms pseudo-tetrahedral [Ni(dpo)X2] complexes (X = Cl, Br, or I). Molecular-weight data indicate that [Ni(dpo)I2] is …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk
J Dong, ZH Gao, QF Zhang, LS Wang - Angewandte Chemie, 2021 - Wiley Online Library
Gold does not react with H 2 to form bulk hydrides. Here we report the synthesis and characterization of a gold nanohydride protected by diphosphine ligands, [Au 22 H 4 (dppo) 6 ] 2+ […
G Hu, Z Wu, D Jiang - Journal of Materials Chemistry A, 2018 - pubs.rsc.org
Atomically precise metal nanoclusters have recently emerged as a novel class of catalysts for the hydrogen evolution reaction. From first-principles density functional theory, we show …
Number of citations: 56 0-pubs-rsc-org.brum.beds.ac.uk
Z Wu, G Hu, D Jiang, DR Mullins, QF Zhang… - Nano Letters, 2016 - ACS Publications
Investigation of atomically precise Au nanoclusters provides a route to understand the roles of coordination, size, and ligand effects on Au catalysis. Herein, we explored the catalytic …
Number of citations: 83 0-pubs-acs-org.brum.beds.ac.uk
Z Wu, D Jiang, DR Mullins, LF Allard Jr… - 24th North American …, 2015 - nam.confex.com
Ligand-protected gold nanoclusters, AunRm, with atomic precision and monodispersity have recently attracted much attention due to their well-defined structures and excellent catalytic …
Number of citations: 2 nam.confex.com
Z Wu, DR Mullins, LF Allard, Q Zhang, L Wang - Chinese Chemical Letters, 2018 - Elsevier
Gold (Au) nanoclusters have recently emerged as ideal models for understanding Au catalysis, because the nanosized Au particles have precise atomic numbers and uniform size. In …
Z Wu, DR Mullins, LF Allard - 2018 - sites.brown.edu
Gold (Au) nanoclusters have recently emerged as ideal models for understanding Au catalysis, because the nanosized Au particles have precise atomic numbers and uniform size. In …
Number of citations: 0 sites.brown.edu
W Affo, H Ohmiya, T Fujioka, Y Ikeda… - Journal of the …, 2006 - ACS Publications
A cobalt complex, [CoCl 2 (dpph)] (DPPH = [1,6-bis(diphenylphosphino)hexane]), catalyzes an intermolecular styrylation reaction of alkyl halides in the presence of Me 3 SiCH 2 MgCl …
Number of citations: 223 0-pubs-acs-org.brum.beds.ac.uk

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